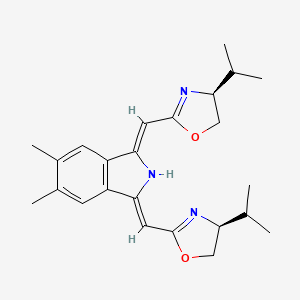
(4S,4'S)-2,2'-((1Z,1'Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) is a complex organic compound that features a unique combination of isoindoline and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. The starting materials often include 5,6-dimethylisoindoline and 4-isopropyl-4,5-dihydrooxazole. The key steps may involve:
- Formation of the isoindoline core.
- Introduction of the oxazole rings.
- Coupling reactions to form the final product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Optimization of temperature and pressure conditions.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, (4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) could be explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways involved depend on the biological context in which the compound is studied. For example, it may inhibit enzyme activity or modulate receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline and oxazole derivatives. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets (4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) apart is its specific combination of functional groups and stereochemistry. This unique structure can result in distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C24H31N3O2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(4S)-2-[(Z)-[(3Z)-5,6-dimethyl-3-[[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H31N3O2/c1-13(2)21-11-28-23(26-21)9-19-17-7-15(5)16(6)8-18(17)20(25-19)10-24-27-22(12-29-24)14(3)4/h7-10,13-14,21-22,25H,11-12H2,1-6H3/b19-9-,20-10-/t21-,22-/m1/s1 |
InChI Key |
YZRSRZXLFOXLOS-DOXFUBMESA-N |
Isomeric SMILES |
CC1=CC\2=C(/C(=C/C3=N[C@H](CO3)C(C)C)/N/C2=C\C4=N[C@H](CO4)C(C)C)C=C1C |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=CC3=NC(CO3)C(C)C)NC2=CC4=NC(CO4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
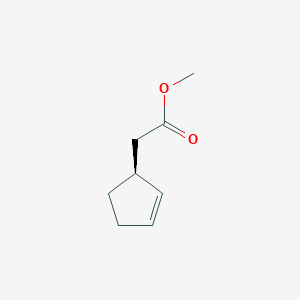
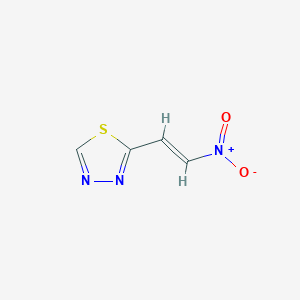
![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
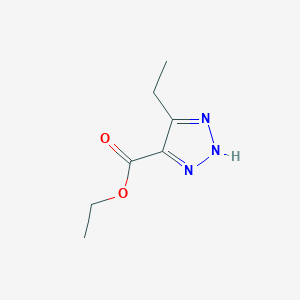
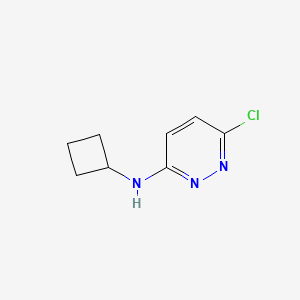
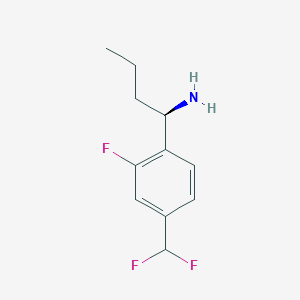
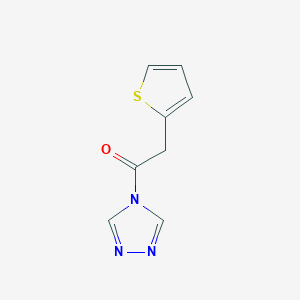
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)


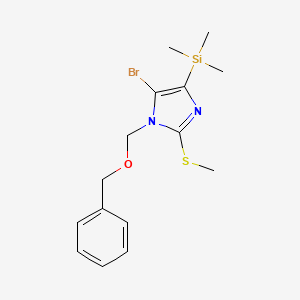
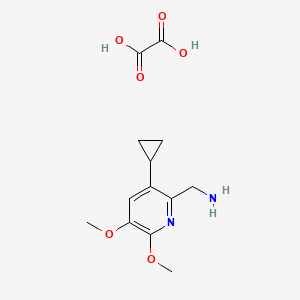
![5-Methyl-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B13106335.png)
